molecular formula C32H23ClN2O4 B12018870 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate CAS No. 767314-05-6

4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate

Cat. No.: B12018870
CAS No.: 767314-05-6
M. Wt: 535.0 g/mol
InChI Key: OGVPJLLYYAODKB-QXUDOOCXSA-N
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Description

4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate is a complex organic compound with the molecular formula C32H23ClN2O4 and a molecular weight of 535.004 g/mol This compound is known for its unique structural features, which include a chlorobenzyl group, a benzoyl group, and a naphthoate moiety

Preparation Methods

The synthesis of 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes the following steps:

    Formation of the chlorobenzyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the chlorobenzyl intermediate.

    Coupling with benzoyl compound: The chlorobenzyl intermediate is then coupled with a benzoyl compound under specific reaction conditions to form the benzoyl intermediate.

    Formation of the carbohydrazonoyl intermediate: The benzoyl intermediate undergoes a reaction with hydrazine to form the carbohydrazonoyl intermediate.

    Final coupling with naphthoate: The carbohydrazonoyl intermediate is finally coupled with 1-naphthoic acid to form the target compound.

Chemical Reactions Analysis

4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect signal transduction pathways and cellular processes .

Comparison with Similar Compounds

4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

767314-05-6

Molecular Formula

C32H23ClN2O4

Molecular Weight

535.0 g/mol

IUPAC Name

[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C32H23ClN2O4/c33-26-14-8-23(9-15-26)21-38-27-18-12-25(13-19-27)31(36)35-34-20-22-10-16-28(17-11-22)39-32(37)30-7-3-5-24-4-1-2-6-29(24)30/h1-20H,21H2,(H,35,36)/b34-20+

InChI Key

OGVPJLLYYAODKB-QXUDOOCXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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